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molecular formula C11H18BrNO2 B1439362 1-Boc-4-(Bromomethylene)piperidine CAS No. 1020329-80-9

1-Boc-4-(Bromomethylene)piperidine

Cat. No. B1439362
M. Wt: 276.17 g/mol
InChI Key: IYVCMYUDZHFNJM-UHFFFAOYSA-N
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Patent
US08518916B2

Procedure details

Lithium bis-trimethylsylylamide (1 M in THF, 7.38 mL, 7.38 mmol) was dropped into a suspension of bromomethyltriphenylphsphonium bromide (3.22 g, 7.38 mmol) at −15° C. under nitrogen atmosphere. After 15 min. under stirring at the same temperature, N-Boc piperidone (1.4 g, 7.03 mmol) dissolved in THF (10 ml) was added. Stirring was maintained and after 2 h at r.t., the reaction mixture was quenched with water and with EtOAc. The combined extracts were washed, dried over Na2SO4 and evaporated to dryness. The crude residue was purified by flash chromatography (EtOAc—Petroleum Ether 98:2) affording the title product (1.27 g).
Quantity
7.38 mL
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li].[Br-:2].[C:3]([N:10]1[CH2:15][CH2:14][CH2:13][CH2:12][C:11]1=O)([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[CH2:17]1COCC1>>[Br:2][CH:17]=[C:13]1[CH2:14][CH2:15][N:10]([C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4])[CH2:11][CH2:12]1 |^1:0|

Inputs

Step One
Name
Quantity
7.38 mL
Type
reactant
Smiles
[Li]
Name
Quantity
3.22 g
Type
reactant
Smiles
[Br-]
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1C(CCCC1)=O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with water and with EtOAc
WASH
Type
WASH
Details
The combined extracts were washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (EtOAc—Petroleum Ether 98:2)

Outcomes

Product
Name
Type
product
Smiles
BrC=C1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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